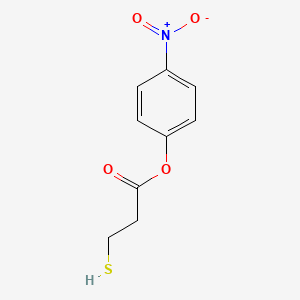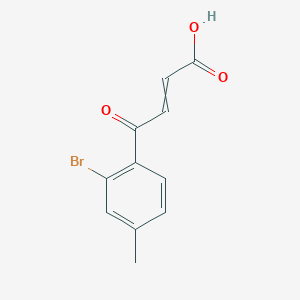
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound that features a brominated aromatic ring and a conjugated keto-enone system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the keto-enone moiety. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The subsequent steps may involve the use of various reagents and catalysts to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto-enone system to other functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and keto-enone system can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the observed effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methylphenyl)boronic acid: Shares the brominated aromatic ring but differs in the functional groups attached.
4-Bromo-2-methylphenyl isocyanate: Another brominated aromatic compound with different reactivity and applications.
Uniqueness
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a brominated aromatic ring and a conjugated keto-enone system
Propiedades
Número CAS |
120996-16-9 |
|---|---|
Fórmula molecular |
C11H9BrO3 |
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
4-(2-bromo-4-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
Clave InChI |
MXTYHWYDQJVVIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
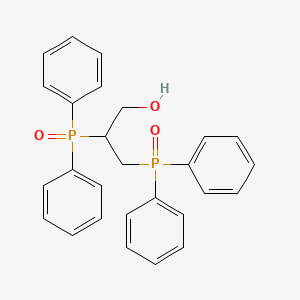
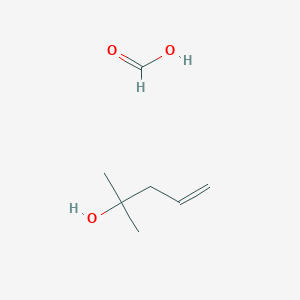
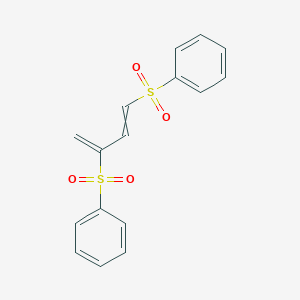

![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
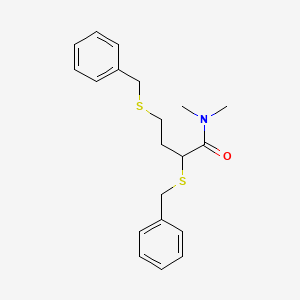
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)

![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
